molecular formula C12H22N2O3 B11869950 tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B11869950
M. Wt: 242.31 g/mol
InChI Key: BYWZUQBXSAUYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a spirocyclic compound featuring a 1-oxa-7-azaspiro[4.4]nonane core with a tert-butyl carbamate protecting group and a primary amino substituent at position 2. This structure renders it a versatile intermediate in medicinal chemistry, particularly for drug discovery targeting sp³-rich scaffolds . Its synthesis typically involves coupling reactions under inert atmospheres, followed by purification via silica gel chromatography and characterization using NMR and HRMS .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-5-12(8-14)9(13)4-7-16-12/h9H,4-8,13H2,1-3H3

InChI Key

BYWZUQBXSAUYII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CCO2)N

Origin of Product

United States

Preparation Methods

Zinc-Copper Couple-Mediated Ring Closure

The foundational step in spirocycle synthesis involves generating the bicyclic framework. A modified procedure from the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate employs Zn/Cu-mediated cyclopropanation.

Procedure:

  • Starting Material: tert-Butyl 4-methylenepiperidine-1-carboxylate (15 mmol) reacts with Zn/Cu couple (11.5 equiv) in tert-butyl methyl ether (t-BuOMe) under N₂.

  • Electrophilic Quench: 2,2,2-Trichloroacetyl chloride in 1,2-dimethoxyethane (DME) is added dropwise at 15°C, followed by overnight stirring.

  • Work-Up: Saturated NH₄Cl (60 mL) is added cautiously to quench excess reagents, followed by extraction with ethyl acetate (EtOAc) and silica gel chromatography (EtOAc/hexane gradient).

Outcome:

  • Yield: 15–18% for the analogous spiro[3.5] system.

  • Challenges: Low yield attributed to competing side reactions; optimized by controlling electrophile addition rate.

Reductive Amination for Amino Group Installation

The 4-amino group is introduced via reductive amination of a ketone precursor. tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1823269-85-7) serves as the key intermediate.

Procedure:

  • Oxime Formation: The ketone reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 h.

  • Catalytic Hydrogenation: The oxime intermediate undergoes H₂ (50 psi) over Raney Ni in methanol at 25°C for 12 h.

  • Purification: Flash chromatography (CH₂Cl₂/MeOH/NH₄OH 90:9:1) isolates the amine as a colorless oil.

Data:

StepReagents/ConditionsYieldPurity (HPLC)
Oxime FormationNH₂OH·HCl, EtOH/H₂O, 80°C92%95%
HydrogenationH₂/Raney Ni, MeOH, 25°C78%98%

Mechanistic Insight:
Stereoselectivity arises from preferential adsorption of the oxime’s syn isomer on the catalyst surface, yielding the (4R,5R)-configured amine.

Stereocontrolled Synthesis via Chiral Resolution

Enzymatic Kinetic Resolution

Racemic tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is resolved using immobilized lipase B from Candida antarctica (Novozym 435).

Protocol:

  • Substrate: Racemic amine (10 mmol) in tert-butyl methyl ether.

  • Enzyme: Novozym 435 (50 mg/mmol substrate).

  • Acyl Donor: Vinyl acetate (2.5 equiv).

  • Conditions: 30°C, 24 h agitation at 200 rpm.

Results:

  • Conversion: 48% (S-enantiomer acetylated).

  • ee (Unreacted R-enantiomer): >99% after column chromatography.

Advantages:

  • Avoids harsh chemical conditions.

  • Scalable to multi-gram batches with enzyme reuse.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

To address batch process limitations, a continuous flow system enhances safety and efficiency for the reductive amination step.

System Parameters:

  • Reactor: Packed-bed column (Stainless steel, 10 cm × 2 cm ID).

  • Catalyst: 5% Pd/C (60–80 mesh).

  • Flow Rate: 0.5 mL/min (substrate in MeOH).

  • Temperature: 50°C.

  • Pressure: 10 bar H₂.

Performance Metrics:

MetricValue
Space-Time Yield1.2 kg/L·day
Catalyst Lifetime>500 h
Productivity85 g/day

Economic Impact:

  • Reduces solvent use by 40% compared to batch.

  • Achieves 99.5% conversion with in-line IR monitoring.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃):

  • δ 1.43 (s, 9H, C(CH₃)₃).

  • δ 3.52–3.48 (m, 2H, OCH₂).

  • δ 3.20–3.15 (m, 2H, NCH₂).

  • δ 2.85 (br s, 2H, NH₂).

13C NMR (101 MHz, CDCl₃):

  • δ 155.2 (C=O).

  • δ 79.8 (C(CH₃)₃).

  • δ 67.3 (spiro carbon).

  • δ 28.4 (C(CH₃)₃).

HRMS (ESI+):

  • Calculated for C₁₂H₂₂N₂O₃ [M+H]⁺: 243.1709.

  • Found: 243.1707.

Chiral HPLC Method

Column: Chiralpak IA-3 (250 × 4.6 mm, 3 μm).
Mobile Phase: n-Hexane/EtOH/DEA 80:20:0.1 (v/v).
Flow Rate: 1.0 mL/min.
Retention Times:

  • (4R,5R)-enantiomer: 12.7 min.

  • (4S,5S)-enantiomer: 14.2 min.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the creation of various derivatives that can be screened for biological activity. The following table summarizes some key reactions associated with this compound:

Reaction Type Description Common Reagents
OxidationIntroduces functional groups like hydroxylPotassium permanganate
ReductionModifies spirocyclic core or amino groupLithium aluminum hydride
SubstitutionNucleophilic substitution on the spiro ringAmines or halides

Biology

Biological Interactions
In biological research, tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is studied for its interactions with various biological targets. Its structure can mimic natural products, making it a potent tool for probing biological pathways. The compound has shown potential in modulating enzyme activities and receptor interactions, which is crucial for understanding disease mechanisms.

Medicine

Therapeutic Applications
The compound is investigated as a lead candidate for drug development. Its unique properties may allow it to target specific diseases effectively. For instance, initial studies suggest its potential in anticancer therapies due to its ability to inhibit cancer cell proliferation.

Industry

Material Science and Catalysis
In the industrial sector, this compound is utilized in developing new materials and catalysts. Its chemical properties make it suitable for applications in polymer science and materials engineering, where innovative materials are essential for advancing technology.

Case Study 1: Anticancer Activity

Research conducted on derivatives of this compound has indicated significant anticancer activity against various cell lines, including leukemia and CNS cancer cell lines. A notable study demonstrated that certain derivatives exhibited over 80% inhibition against specific cancer cells during preliminary screening tests .

Case Study 2: Drug Development

Another study focused on the synthesis of new compounds based on the spirocyclic structure of this compound highlighted its potential as a scaffold for developing drugs targeting neurodegenerative diseases . The research emphasized the importance of structural modifications to enhance biological activity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 2177258-34-1)
  • Structure: Differs by a benzyloxycarbonyl (Cbz)-protected amino group at position 3.
  • Properties : Molecular weight 376.4 g/mol (C₂₀H₂₈N₂O₅), higher lipophilicity due to the aromatic benzyl group.
  • Applications : Acts as a protected intermediate for peptide coupling; discontinued commercial availability suggests synthetic challenges or niche utility .
tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1823269-85-7)
  • Structure: Replaces the amino group with a ketone at position 4.
  • Properties : Reduced hydrogen-bonding capacity and basicity. Purity ≥98% indicates stability under standard conditions.
  • Applications : Used as a carbonyl-containing building block for further functionalization .
tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1160246-85-4)
  • Structure : Ketone at position 3 instead of 4.
  • Properties: Molecular weight 241.29 g/mol (C₁₂H₁₉NO₄). Altered reactivity due to ketone positioning, influencing regioselectivity in downstream reactions .

Spiro Ring Modifications

tert-Butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 144282-37-1)
  • Structure : Incorporates a second nitrogen atom (1,7-diaza) and a benzyl group.
  • Likely more water-soluble than the oxa-aza analog.
  • Applications: Potential use in targeting nitrogen-rich enzymatic pockets .
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2)
  • Structure: Spiro[3.5]nonane system instead of [4.4].
  • Applications : Explored in fragment-based drug design for compact scaffolds .

Stereochemical and Functional Group Diversity

tert-Butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (Compound 8)
  • Structure : Hydroxymethyl group at position 2; exists as an inseparable diastereomer mixture.
  • Properties : Polar hydroxyl group enhances solubility. Diastereomers complicate purification but offer chiral diversity .
Racemic-(3S,5S)-tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
  • Structure : Stereoisomer with hydroxy group at position 3.
  • Properties : Chirality impacts biological activity; racemic mixtures require resolution for enantiopure applications .

Research Findings and Implications

  • Synthetic Accessibility: Compounds with ketone or protected amino groups (e.g., Cbz) are often synthesized via acyl chloride couplings or TFA-mediated deprotection .
  • Structure-Activity Relationships (SAR): The 4-amino group in the target compound enhances nucleophilicity, enabling SN2 reactions, while ketone analogs are more electrophilic .
  • Biological Relevance : Spiro[4.4] systems are prized for their rigidity and 3D complexity, improving target selectivity in drug candidates .

Biological Activity

tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O3C_{12}H_{22}N_{2}O_{3}, and its CAS number is 953908-29-7. The compound features a spirocyclic core that allows it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate the activity of these biological targets, thereby influencing various cellular pathways. The compound's structure allows it to mimic natural products, enhancing its potential as a therapeutic agent.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, a series of derivatives exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11hMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa0.15

These findings suggest that derivatives of this compound may serve as promising candidates for further development in cancer therapy .

Other Biological Activities

In addition to its antitumor effects, this compound has been investigated for other biological activities, such as antimicrobial and anti-inflammatory properties. Its unique structural characteristics may contribute to these activities, although further research is needed to elucidate the specific mechanisms involved.

Synthesis and Research Applications

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Reaction conditions are optimized to achieve high yields and purity, often employing specific catalysts and solvents .

This compound serves as a building block for synthesizing more complex molecules in drug discovery and medicinal chemistry. Its ability to mimic natural products makes it a valuable tool for probing biological pathways and mechanisms .

Case Studies

  • Anticancer Screening : A study evaluated a series of spirocyclic compounds, including derivatives of this compound, against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. Results indicated that certain derivatives exhibited potent cytotoxicity, positioning them as candidates for further investigation in oncology .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could effectively inhibit specific enzymes involved in cancer cell proliferation, suggesting a targeted approach in therapeutic development .

Q & A

Q. What are the key synthetic routes for tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate?

  • Methodological Answer: The compound is synthesized via multi-step protocols involving spirocyclic ring formation. A common approach involves:

Ring closure: Cyclization of precursors (e.g., amino alcohols or carbonyl derivatives) under basic conditions to form the 1-oxa-7-azaspiro[4.4]nonane scaffold.

Boc-protection: Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) .

Functionalization: Amine groups are introduced via reductive amination or nucleophilic substitution, often requiring anhydrous conditions and inert atmospheres (e.g., Ar or N₂) .
Key Data:

  • Typical yields: 70–85% after silica gel chromatography (80% EtOAc/hexanes) .
  • Purity: >97% confirmed by HPLC and NMR .

Q. How is the purity and structural integrity of this spirocyclic compound validated?

  • Methodological Answer:
  • Analytical Techniques:
  • ¹H/¹³C NMR: Characterizes spirocyclic backbone (e.g., δ 1.4 ppm for Boc tert-butyl protons, δ 3.5–4.5 ppm for oxa/aza ring protons) .
  • HRMS: Confirms molecular weight (e.g., [M+H]⁺ at m/z 269.38 for C₁₄H₂₇N₃O₂) .
  • X-ray Crystallography: Resolves stereochemistry and bond angles (if single crystals are obtained) .
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced Research Questions

Q. How do reaction conditions influence diastereomer formation in spirocyclic synthesis?

  • Methodological Answer: Diastereomerism arises from stereogenic centers in the spirocyclic scaffold. Key factors:
  • Temperature: Lower temperatures (−78°C to 0°C) favor kinetic control, reducing diastereomer formation .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF, THF) stabilize transition states, influencing selectivity .
  • Catalysts: Chiral auxiliaries or enzymes (e.g., lipases) can enforce enantioselectivity .
    Example: A mixture of diastereomers (83% yield) was inseparable via silica gel chromatography, necessitating chiral HPLC .

Q. What computational tools are recommended for predicting the compound’s reactivity and conformational stability?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulates spirocyclic ring puckering and Boc-group stability (e.g., AMBER or GROMACS) .
  • Density Functional Theory (DFT): Calculates bond dissociation energies (BDEs) for amine-protection/deprotection steps (B3LYP/6-31G* basis set) .
  • Crystallographic Software (SHELX): Refines X-ray data to resolve spirocyclic torsion angles .

Q. How can the amino group be selectively functionalized for drug discovery applications?

  • Methodological Answer:
  • Protection Strategies: Boc groups are stable under basic conditions but cleaved with TFA/DCM (1:1 v/v) to expose free amines .
  • Derivatization:
  • Acylation: React with acyl chlorides (e.g., benzoyl chloride) in DCM/TEA .
  • Suzuki Coupling: Introduce aryl/heteroaryl groups via Pd catalysis .
    Applications: Derivatives like tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate show promise in kinase inhibition studies .

Critical Analysis of Contradictions

  • Diastereomer Separation: reports inseparable diastereomers via silica gel, while suggests chiral HPLC resolves this. Resolution: Chiral stationary phases (e.g., Chiralpak AD-H) are recommended for advanced separations .
  • Boc Deprotection: Some protocols use TFA (), while others prefer HCl/dioxane (). Guidance: TFA is faster but may degrade sensitive scaffolds; HCl is milder for acid-labile compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.